1-Butoxy-2-chloro-5-fluoro-4-methylbenzene
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Overview
Description
1-Butoxy-2-chloro-5-fluoro-4-methylbenzene is a chemical compound with a unique structure that includes a benzene ring substituted with butoxy, chloro, fluoro, and methyl groups. This compound is a colorless liquid at room temperature and exhibits certain solubility and volatility properties . It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Butoxy-2-chloro-5-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 3-chloro-4-methylphenol with butyl bromide in the presence of a base to introduce the butoxy group. This is followed by fluorination and chlorination steps to achieve the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butoxy-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction pathway and products.
Scientific Research Applications
1-Butoxy-2-chloro-5-fluoro-4-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a probe in biological studies to understand molecular interactions.
Industry: It finds applications in the production of specialty chemicals and materials due to its unique reactivity and properties
Mechanism of Action
The mechanism of action of 1-Butoxy-2-chloro-5-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final products . This mechanism is crucial for understanding its reactivity and applications in various fields.
Comparison with Similar Compounds
1-Butoxy-2-chloro-5-fluoro-4-methylbenzene can be compared with other benzene derivatives such as:
1-Butoxy-2-chloro-4-methylbenzene: Lacks the fluoro group, resulting in different reactivity and applications.
1-Butoxy-2-fluoro-4-methylbenzene: Lacks the chloro group, affecting its chemical behavior.
1-Butoxy-2-chloro-5-methylbenzene: Lacks the fluoro group, leading to variations in its use and properties.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .
Properties
IUPAC Name |
1-butoxy-2-chloro-5-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-4-5-14-11-7-10(13)8(2)6-9(11)12/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQXPJSJCFYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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